![molecular formula C18H17NO4 B613610 Fmoc-[D]Ala-OH CAS No. 225101-69-9](/img/structure/B613610.png)

Fmoc-[D]Ala-OH

Overview

Description

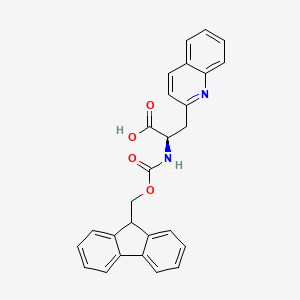

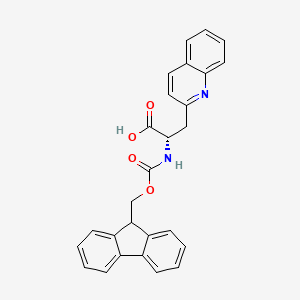

Fmoc-[D]Ala-OH is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . It is a versatile reagent used in Fmoc solid-phase peptide synthesis .

Synthesis Analysis

This compound is used in the synthesis of various peptides. A study demonstrated the ability to control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids (Fmoc-SAAs) namely, Alanine, Valine, Leucine, Isoleucine, and Proline .Molecular Structure Analysis

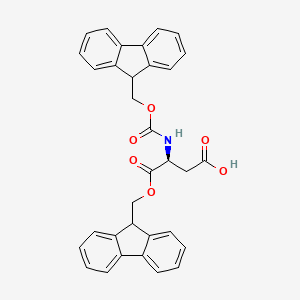

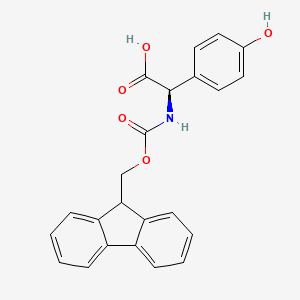

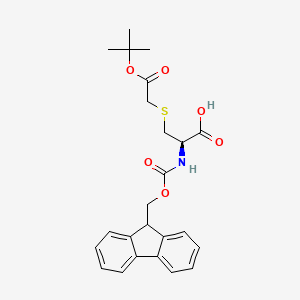

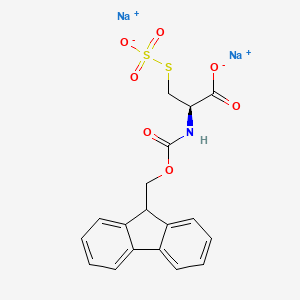

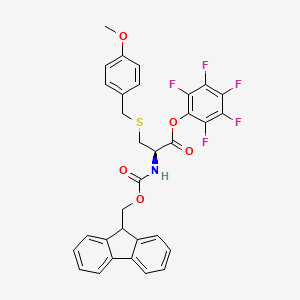

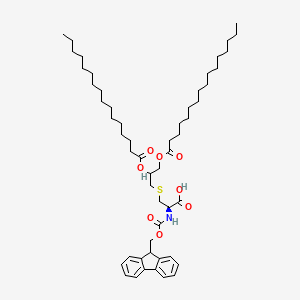

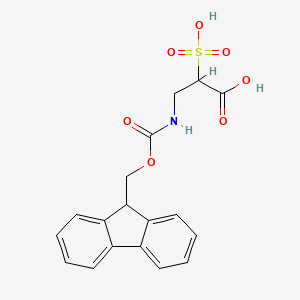

The empirical formula of this compound is C18H17NO4 . The molecular weight is 311.33 . The structure of this compound can be represented by the SMILES stringCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis

This compound is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .Physical and Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It has a melting point of 147-153 °C (lit.) . It is soluble in water .Scientific Research Applications

Peptide Synthesis and Structural Analysis : Fmoc as the N-α-protecting group is used in the stepwise solid-phase synthesis of peptides. Its role in influencing the secondary structure of peptides, particularly supporting mainly a β-sheet conformation, has been studied. This is significant in understanding peptide behavior and properties (Larsen et al., 1993).

Self-Assembly and Gelation of Peptides : Research has explored how Fmoc-conjugated peptides, such as Fmoc-Ala-Lac, self-assemble into nanostructures that gel in water. This is important for the development of soft biomaterials and challenges the notion that β-sheet-like hydrogen bonding is crucial for such self-assembly (Eckes et al., 2014).

Antibacterial Applications : The development of antibacterial composite materials using Fmoc-decorated self-assembling building blocks represents a promising advancement. These materials show significant antibacterial capabilities and are not cytotoxic toward mammalian cell lines (Schnaider et al., 2019).

DNA Interaction Studies : The interactions of Fmoc-peptides with DNA have been studied, revealing insights into their binding mechanisms and potential applications in genetic engineering and drug delivery systems (Medvedkin et al., 1995).

Hydrogel Formation and Nanomaterial Applications : Fmoc-protected amino acids like Fmoc-Phe-OH have been used to develop hydrogels, which can incorporate and stabilize functionalized nanomaterials like carbon nanotubes. These hydrogels have applications in drug delivery and tissue engineering (Roy & Banerjee, 2012).

Molecular Dynamics Simulation of Hydrogels : Computational studies using molecular dynamics simulation have been conducted to understand the self-assembly and gelation processes of Fmoc-protected dipeptides at different concentrations, providing insights into their molecular mechanisms (Zhang et al., 2013).

Mechanism of Action

Target of Action

Fmoc-[D]Ala-OH, also known as Fmoc-[D4]Ala-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group acts as a temporary protecting group for the amine at the N-terminus . This allows for the stepwise elongation of peptide chains .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with minimal side reactions . By protecting the amine group during synthesis, this compound allows for the precise assembly of amino acids into peptides .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is facilitated by the presence of a base, typically piperidine . The stability of this compound is also dependent on proper storage conditions, with a recommended storage temperature of 2-8°C .

Safety and Hazards

Future Directions

Fmoc-[D]Ala-OH is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Relevant Papers A paper titled “Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids” discusses the self-assembly of Fmoc protected single amino acids . Another paper titled “Monitoring the reaction process of Fmoc-D-Ala-OH in solid-phase” provides insights into the reaction process of Fmoc-D-Ala-OH .

Biochemical Analysis

Biochemical Properties

Fmoc-[D]Ala-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions is largely determined by the Fmoc group, which can be removed under specific conditions to allow the alanine residue to be incorporated into the growing peptide chain .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the production of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the nature of the peptides being synthesized .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in peptide synthesis. The Fmoc group serves as a protective group that can be selectively removed to allow the alanine residue to be incorporated into a peptide chain. This process can involve binding interactions with enzymes involved in peptide synthesis, potential inhibition or activation of these enzymes, and changes in gene expression related to peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. The Fmoc group is sensitive to certain conditions and can be removed to allow for peptide synthesis. Any long-term effects on cellular function would likely be related to the specific peptides that are synthesized using this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, and its removal allows the alanine residue to be incorporated into a peptide chain .

Properties

IUPAC Name |

(2S)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-UAMNTACQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)